molecular formula C7H5BrClN3 B2633550 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638766-89-8

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2633550
CAS No.: 1638766-89-8
M. Wt: 246.49
InChI Key: CSAAGBRTPPZHLJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It contains two halogen atoms: a bromine atom at position 6 and a chlorine atom at position 2, along with a methyl group at position 7. This unique structure allows for diverse applications in scientific research, including drug discovery, organic synthesis, and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,4-dichloro-5-bromopyrimidine as a starting material, which undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like sodium hypochlorite for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:

    Heterocyclic Chemistry: It serves as a novel heterocyclic scaffold for studying the properties and applications of molecules containing rings with different elements.

    Medicinal Chemistry: The compound is explored for its potential medicinal properties, including its use as a lead compound for drug development targeting various biological pathways.

    Organic Synthesis: It is used in the synthesis of complex organic molecules, contributing to the development of new materials and pharmaceuticals.

    Molecular Biology: The compound’s unique structure allows for its use in molecular biology studies, including the investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes. The presence of halogen atoms and the methyl group can affect its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound used in the preparation of tyrosine kinase inhibitors.

    Pyrrolopyrazine Derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, exhibiting various biological activities.

    Ribociclib and Palbociclib: Selective CDK4/6 inhibitors featuring pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine moieties, respectively.

Uniqueness

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The methyl group at position 7 also introduces a non-aromatic carbon atom, potentially affecting the electronic properties of the molecule.

Properties

IUPAC Name

6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAAGBRTPPZHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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